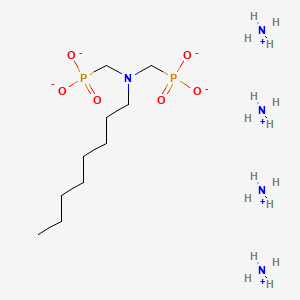

Tetraammonium ((octylimino)bis(methylene))bisphosphonate

CAS No.: 94113-32-3

Cat. No.: VC18447706

Molecular Formula: C10H37N5O6P2

Molecular Weight: 385.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94113-32-3 |

|---|---|

| Molecular Formula | C10H37N5O6P2 |

| Molecular Weight | 385.38 g/mol |

| IUPAC Name | tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine |

| Standard InChI | InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3 |

| Standard InChI Key | ROGYYLQRCJOSSN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Properties

Tetraammonium ((octylimino)bis(methylene))bisphosphonate is defined by its ammonium counterions and a central bisphosphonate group linked to an octylimino chain. Key identifiers include:

The compound exhibits no defined stereocenters, rendering it racemic . Its ammonium groups confer high solubility in aqueous media, while the hydrophobic octyl chain may facilitate micelle formation or membrane interactions.

Comparative Analysis with Analogues

A structurally related compound, tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS 94202-08-1), shares the bisphosphonate core but substitutes the octyl group with a branched 2-ethylhexyl chain . This alteration reduces molecular symmetry and may influence lipid solubility, though comparative studies remain unpublished .

Synthesis and Manufacturing Challenges

Conventional Synthetic Pathways

The synthesis typically involves a two-step process:

-

Formation of the Bisphosphonate Backbone: Reacting dimethyl phosphite with dichloromethane under basic conditions yields methylene-bisphosphonate intermediates .

-

Quaternary Ammoniation: Treating the bisphosphonic acid with ammonium hydroxide introduces the tetraammonium counterions.

Alternative Methodologies

Recent advances propose a three-step strategy to circumvent side reactions :

-

Ethyl ester protection using triethyl orthoformate.

-

Acidic hydrolysis with trimethylsilyl bromide (TMSBr).

-

Re-protection with trimethyl orthoformate (TOF) to yield high-purity product.

This method achieves 90% yield on multi-gram scales, though industrial adoption remains limited .

Reactivity and Functional Behavior

pH-Dependent Dissociation

The bisphosphonate moiety () exhibits three ionization states across physiological pH ranges:

-

: Protonation of the phosphonate oxygens.

-

: Deprotonation of the ammonium groups.

-

: Full deprotonation to .

This pH sensitivity enables selective binding to calcium-rich surfaces, a trait exploited in hydroxyapatite targeting .

Chelation and Metal Interactions

In vitro studies of analogous bisphosphonates demonstrate strong affinity for () and () . The octyl chain may enhance lipid bilayer penetration, though direct evidence for tetraammonium ((octylimino)bis(methylene))bisphosphonate is lacking.

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Conditions | 2–8°C, inert atmosphere | |

| Handling Precautions | PPE required; avoid inhalation | |

| Regulatory Status | Research-use only; not FDA-approved |

Acute toxicity data are unavailable, though ammonium salts generally exhibit low oral toxicity (LD > 2,000 mg/kg in rodents) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume